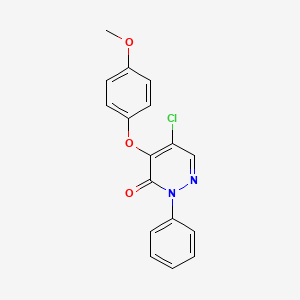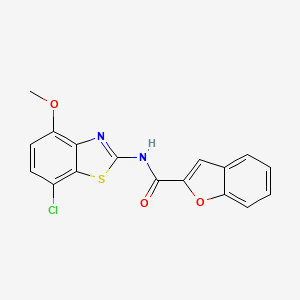![molecular formula C14H22N2O3S B2890532 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea CAS No. 2309749-16-2](/img/structure/B2890532.png)
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a hydroxy group, a methylsulfanyl group, and a phenoxyethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxyethylamine with an isocyanate derivative to form the urea linkage. The hydroxy and methylsulfanyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The methylsulfanyl group can be reduced to a thiol group.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups may play a role in modulating enzyme activity, while the phenoxyethyl group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanoic acid: Shares the hydroxy and methylsulfanyl groups but lacks the urea and phenoxyethyl moieties.
Phenoxyethylamine derivatives: Contain the phenoxyethyl group but differ in other functional groups.
Uniqueness
3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-20-10-7-12(17)11-16-14(18)15-8-9-19-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDKJWYFCLRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NCCOC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2890454.png)


![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2890465.png)
![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)



